molecular formula C32H60O2 B14456552 Hexadec-1-EN-1-YL hexadec-2-enoate CAS No. 71788-98-2

Hexadec-1-EN-1-YL hexadec-2-enoate

Cat. No.: B14456552
CAS No.: 71788-98-2
M. Wt: 476.8 g/mol
InChI Key: BFGKGAKRLYQJMA-UHFFFAOYSA-N
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Description

Hexadec-1-en-1-yl hexadec-2-enoate is a chemical compound that belongs to the class of esters It is characterized by a long carbon chain with a double bond at the first carbon position and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Hexadec-1-en-1-yl hexadec-2-enoate typically involves the esterification of hexadec-1-en-1-ol with hexadec-2-enoic acid. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product. The use of automated systems also enhances the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Hexadec-1-en-1-yl hexadec-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Hexadec-1-en-1-yl hexadec-2-enoate has several applications in scientific research:

    Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: The compound is studied for its potential role in biological membranes and lipid metabolism.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its lipophilic nature.

    Industry: It is used in the production of surfactants and lubricants.

Mechanism of Action

The mechanism of action of Hexadec-1-en-1-yl hexadec-2-enoate involves its interaction with lipid membranes. The ester group can undergo hydrolysis to release hexadec-1-en-1-ol and hexadec-2-enoic acid, which can then participate in various metabolic pathways. The compound’s lipophilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Hexadec-1-en-1-yl hexadec-2-enoate is unique due to its long carbon chain and the presence of a double bond at the first carbon position. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications in research and industry .

Properties

CAS No.

71788-98-2

Molecular Formula

C32H60O2

Molecular Weight

476.8 g/mol

IUPAC Name

hexadec-1-enyl hexadec-2-enoate

InChI

InChI=1S/C32H60O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-34-32(33)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h28-31H,3-27H2,1-2H3

InChI Key

BFGKGAKRLYQJMA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC=COC(=O)C=CCCCCCCCCCCCCC

Origin of Product

United States

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